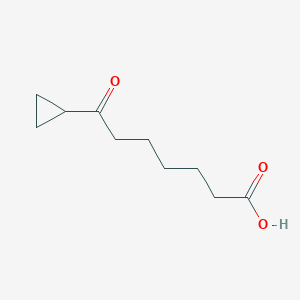

7-Cyclopropyl-7-oxoheptanoic acid

Description

Contextualization of Cyclopropyl (B3062369) Ketoacid Scaffolds in Organic Chemistry and Chemical Biology

Cyclopropyl scaffolds are significant structural motifs in a multitude of natural products and synthetic organic molecules. researchgate.net The inclusion of a cyclopropane (B1198618) ring, a three-membered carbocyclic system, imparts unique steric and electronic properties to a molecule. researchgate.netresearchgate.net These properties can enhance pharmacological activity, making cyclopropyl-containing compounds a focus in therapeutic research. researchgate.net The strained ring system also makes them valuable synthetic intermediates, capable of undergoing ring-opening reactions to generate diverse molecular architectures. researchgate.net

Cyclopropyl ketones, specifically, are a versatile class of functionalized cyclopropanes. nih.gov They serve as key building blocks in medicinal chemistry and natural product synthesis. nih.gov The development of chemoenzymatic strategies has enabled the stereoselective synthesis of chiral cyclopropyl ketones, further expanding their utility in creating enantiomerically pure, complex molecules. nih.gov The combination of the reactive ketone functionality and the unique properties of the cyclopropyl ring allows for extensive chemical diversification. nih.gov

Significance of Heptanoic Acid Derivatives in Research Applications

Heptanoic acid, a seven-carbon straight-chain saturated fatty acid, and its derivatives are important in various fields of research. nih.gov As a medium-chain fatty acid, heptanoic acid is a naturally occurring metabolite in some plants and is also found in the human body. nih.govnih.gov Derivatives of heptanoic acid are utilized in the synthesis of esters for the fragrance industry. nih.gov In biochemical research, heptanoate (B1214049) has been studied in the context of myocardial ischemia/reperfusion, where it was shown to affect Krebs cycle intermediates. nih.gov Furthermore, research has identified heptanoic acid as a potential biomarker in cervicovaginal fluid for predicting preterm birth, highlighting its diagnostic potential. sigmaaldrich.com

Scope and Research Potential of 7-Cyclopropyl-7-oxoheptanoic Acid and its Analogues

The research potential of this compound lies in its capacity to serve as a versatile synthon for the creation of complex and potentially bioactive molecules. The combination of the reactive cyclopropyl ketone and the terminal carboxylic acid allows for a wide range of chemical modifications.

One area of potential is in the synthesis of prostanoid analogues. A study on the synthesis of a prostanoid synthon utilized 9-cyclopropyl-9-oxononanoic acid, a longer-chain homologue of this compound, as a key intermediate. oup.com This suggests that this compound could similarly be a valuable precursor for the synthesis of other biologically active cyclopentenone-containing compounds.

The exploration of analogues of this compound could lead to the discovery of novel chemical entities with diverse applications. By modifying either the cyclopropyl ring or the heptanoic acid chain, a library of related compounds can be generated. For instance, analogues such as 7-cyclohexyl-7-oxoheptanoic acid and 7-chloro-2-oxoheptanoic acid demonstrate how variations in the cyclic group or substitutions on the alkyl chain can be achieved. nih.govgoogle.com The development of divergent synthetic strategies, as has been applied to other cyclopropane scaffolds, could enable the efficient production of a wide array of structurally diverse molecules from a common precursor like this compound. acs.org This approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for screening purposes. acs.org

Table 2: Examples of 7-Oxoheptanoic Acid Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 7-Cyclohexyl-7-oxoheptanoic acid | 898766-74-0 | C₁₃H₂₂O₃ | 226.31 nih.gov |

| 7-Chloro-2-oxoheptanoic acid | 874886-74-5 | C₇H₁₁ClO₃ | 178.61 |

Structure

3D Structure

Properties

IUPAC Name |

7-cyclopropyl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAAUKKBIMJGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645365 | |

| Record name | 7-Cyclopropyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34131-41-4 | |

| Record name | 7-Cyclopropyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Pertaining to 7 Cyclopropyl 7 Oxoheptanoic Acid

Strategies for the Construction of the 7-Cyclopropyl-7-oxoheptanoic Acid Backbone

The assembly of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials and reaction conditions.

De Novo Synthesis from Cyclopropane (B1198618) Precursors and Open-Chain Intermediates

De novo synthesis provides a foundational route to the this compound backbone, building the molecule from simpler, more readily available precursors. One conceptual approach involves the acylation of a suitable cyclopropane-containing nucleophile with a derivative of a seven-carbon chain bearing an electrophilic site. For instance, a cyclopropyl (B3062369) Grignard or organolithium reagent could react with a derivative of heptanedioic acid, such as a mono-ester mono-acid chloride, to form the carbon skeleton.

Alternatively, strategies can commence with a cyclopropyl ketone that is then elaborated to introduce the heptanoic acid chain. This might involve the reaction of a cyclopropyl methyl ketone with a six-carbon electrophile that already contains the carboxylic acid moiety or a precursor to it. The reactivity of the cyclopropyl group itself can be harnessed, as substituted cyclopropanes are known to undergo ring-opening and cyclization reactions to form various heterocyclic compounds. rsc.org

Grignard-Based Approaches and Analogous Carbon-Carbon Bond Formation

Grignard reagents and similar organometallic compounds are pivotal in forming the crucial carbon-carbon bond between the cyclopropyl ring and the heptanoic acid chain. youtube.com A key strategy involves the reaction of a cyclopropylmagnesium halide with a suitable electrophile. For example, a patent describes the synthesis of 7-chloro-2-oxoheptanoic acid by reacting 1-bromo-5-chloro-pentane, converted to a single Grignard reagent, with diethyl oxalate (B1200264) followed by hydrolysis. google.com This general principle can be adapted for the synthesis of this compound by using a cyclopropyl Grignard reagent and a seven-carbon dicarboxylic acid derivative.

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis. chemistry.coachvanderbilt.edu In the context of this compound, this can be achieved through various methods beyond Grignard reactions, such as the use of organolithium or organocuprate reagents. These methods often provide alternative reactivity and selectivity profiles.

Table 1: Comparison of Grignard-Based Synthetic Approaches

| Approach | Starting Materials | Key Transformation | Advantages |

| Grignard + Acid Chloride | Cyclopropylmagnesium halide, Heptanedioic acid mono-ester mono-chloride | Nucleophilic acyl substitution | Direct formation of the keto-ester precursor |

| Grignard + Diethyl Oxalate | Cyclopropylmagnesium halide, Diethyl oxalate, followed by alkylation | Addition to oxalate, then alkylation | Versatile for introducing different chain lengths |

| Organolithium Reagent | Cyclopropyllithium, Heptanoic acid derivative | Nucleophilic addition | Often higher reactivity than Grignard reagents |

Cyclization and Rearrangement Reactions in Ketoacid Synthesis

Cyclization and rearrangement reactions offer elegant and often highly efficient pathways to complex molecular structures, including ketoacids. researchgate.net For instance, the Cloke-Wilson rearrangement of activated cyclopropanes, such as those bearing carbonyl groups, can lead to the formation of five-membered rings like dihydrofurans. rsc.org While not a direct synthesis of the open-chain this compound, these rearrangements highlight the chemical behavior of the cyclopropyl ketone moiety. rsc.orgacs.org

Furthermore, cyclopropyl carbinol rearrangements, often catalyzed by transition metals like gold, can trigger ring-opening of the cyclopropane ring to form larger ring systems or rearranged products. nih.gov While seemingly counterintuitive for constructing the target molecule, understanding these potential side reactions or alternative pathways is crucial for designing a successful synthesis. The acid-catalyzed rearrangement of protonated cyclopropyl ketones can also lead to the formation of 1-oxacyclopent-1-enyl cations, another example of the inherent reactivity of this system. acs.org

Functionalization and Derivatization of this compound and Related Structures

Once the basic framework of this compound is established, further functionalization can be explored to create a diverse range of derivatives.

Introduction of Cyclopropane Moieties via Olefin Cyclopropanation

An alternative synthetic strategy involves introducing the cyclopropane ring at a later stage of the synthesis onto an olefin precursor. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and effective method for the cyclopropanation of alkenes. chemistry.coachscispace.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. chemistry.coach

More modern and catalytic approaches to cyclopropanation are also available. For example, engineered cytochrome P450 enzymes have been shown to catalyze the cyclopropanation of olefins with high efficiency. nih.gov Rhodium(II) complexes are also known to catalyze the cyclopropanation of alkenes from alkynylcycloheptatrienes. nih.gov These enzymatic and metal-catalyzed methods can offer advantages in terms of selectivity and milder reaction conditions. A general method for asymmetric cyclopropanation of aliphatic alkenes has also been developed using a synergistic approach with a redox-active ester and a carbene.

Table 2: Methods for Olefin Cyclopropanation

| Method | Reagents | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, reliable for many alkenes. chemistry.coachscispace.com |

| Catalytic Cyclopropanation | Diazo compounds, Rh or Cu catalysts | Catalytic, can be enantioselective. |

| Enzymatic Cyclopropanation | Engineered Cytochrome P450 enzymes | Biocatalytic, mild conditions, high selectivity. nih.gov |

Regioselective Transformations and Oxidative Cleavage Reactions

The cyclopropyl ketone moiety is susceptible to specific chemical transformations. Controlling the regioselectivity of the cleavage of the cyclopropyl C-C bond can be challenging but offers a route to further functionalization. nih.gov For example, the cleavage of cyclopropyl ketones can be mediated by alkylmercury(II) hydrides, leading to ring-opened products. rsc.org This type of reaction could potentially be used to transform the cyclopropyl group into a different functional group if desired.

Titanium-catalyzed radical redox-relay processes can lead to a formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, forming polysubstituted cyclopentanes. acs.org While this transforms the core structure, it demonstrates a pathway for creating more complex molecular architectures from a cyclopropyl ketone starting point. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acid catalysis, which can lead to rearrangements and the formation of different cyclic or acyclic products. rsc.orgacs.org

Synthesis of Ester and Amide Derivatives for Research Applications

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides, which are crucial for structure-activity relationship (SAR) studies and for the development of probes for biochemical assays. The synthesis of these derivatives typically involves the activation of the carboxyl group followed by nucleophilic attack by an alcohol or an amine.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. This method involves reacting the carboxylic acid with an excess of the desired alcohol under acidic catalysis, typically using a strong acid like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

For the synthesis of amides, direct reaction of the carboxylic acid with an amine is generally not feasible and requires activation of the carboxyl group. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride. rsc.org This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide with high yields. rsc.org Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBT) are also widely used, particularly for more sensitive substrates, to facilitate amide bond formation. mdpi.com

Research into the synthesis of derivatives of cyclopropane-containing molecules is ongoing. For instance, various amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their antimicrobial activities, demonstrating the utility of these compounds in drug discovery. mdpi.com The synthetic route for these amides involved the initial formation of an intermediate cyclopropyl carboxylic acid, which was then coupled with various amines using EDCI and HOBT. mdpi.com Similarly, the synthesis of fluorescent cyclopropyl esters for use in biochemical assays has been reported, highlighting the importance of developing tailored synthetic methods for these specialized derivatives. butler.edu

Below is a table summarizing representative synthetic transformations for the preparation of ester and amide derivatives from a cyclopropyl carboxylic acid precursor.

| Product Type | Reagents and Conditions | General Yield | Reference(s) |

| Methyl/Ethyl Ester | Alcohol (Methanol or Ethanol), H₂SO₄ (catalyst), Reflux | Good to Excellent | masterorganicchemistry.com |

| Amide | 1. SOCl₂ 2. Amine (Primary or Secondary) | Excellent | rsc.org |

| Amide | Amine, EDCI, HOBT, THF, 37 °C | 50-80% | mdpi.com |

| Fluorescein Ester | Fluorescein, DCC, DMAP, Dichloromethane | Variable | butler.edu |

This table presents generalized conditions and yields based on literature for similar compounds. Actual results for this compound may vary.

Structural Characterization and Stereochemical Investigations of 7 Cyclopropyl 7 Oxoheptanoic Acid and Its Analogues

Elucidation of Molecular Architecture through Advanced Spectroscopic Techniques

The precise structure of 7-Cyclopropyl-7-oxoheptanoic acid can be determined through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. While direct experimental spectra for this specific compound are not widely published, analysis of its structural components and data from analogous compounds allow for a detailed prediction of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon skeleton and the chemical environment of protons.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopropyl (B3062369) ring, the aliphatic chain, and the carboxylic acid. The protons on the cyclopropyl ring adjacent to the carbonyl group would appear as a complex multiplet in the upfield region. The methylene (B1212753) protons of the heptanoic acid chain would exhibit characteristic multiplets, with the protons alpha to the carbonyl group and the carboxylic acid group being the most deshielded. For comparison, in cyclopropylacetic acid, the protons of the cyclopropyl ring appear at specific chemical shifts that can be used as a reference. chemicalbook.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ketone and the carbon of the carboxylic acid would be the most downfield signals. The carbons of the cyclopropyl ring would appear at relatively upfield chemical shifts. For instance, the ¹³C NMR spectrum of cyclopropanecarboxylic acid shows the carboxyl carbon at a distinct downfield shift. chemicalbook.com

A predicted assignment of the key NMR signals for this compound is presented in the table below, based on data from analogous structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | 175-185 |

| Ketone Carbonyl (C=O) | - | 200-210 |

| α-Methylene to COOH (-CH₂-COOH) | 2.2-2.5 (triplet) | 30-40 |

| α-Methylene to Ketone (-CH₂-CO-) | 2.5-2.8 (triplet) | 40-50 |

| Cyclopropyl Methine (-CH-) | 1.8-2.2 (multiplet) | 20-30 |

| Cyclopropyl Methylene (-CH₂-) | 0.8-1.2 (multiplet) | 10-20 |

| Other Methylene groups | 1.2-1.7 (multiplets) | 25-35 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carboxylic acid. The ketone C=O stretch is expected around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch would appear at a higher frequency, typically in the range of 1700-1725 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer would also be a key feature. Studies on other keto acids, such as 2-oxo-octanoic acid, confirm the characteristic vibrational modes for these functional groups. rsc.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 184.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 184. cymitquimica.com Fragmentation would likely involve cleavage at the C-C bonds adjacent to the carbonyl groups, leading to characteristic fragment ions.

Stereochemical Assignment and Absolute Configuration Determination of Cyclopropyl Ketoacids

The presence of a cyclopropyl ring and a ketone functional group introduces the possibility of stereoisomerism in this compound and its analogues. The determination of the absolute configuration of such chiral molecules is crucial for understanding their biological activity and chemical reactivity.

Several methods are employed for the stereochemical assignment of cyclopropyl ketoacids. Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a powerful technique for separating enantiomers and determining enantiomeric excess. nih.gov The absolute configuration of chiral cyclopropyl ketones has also been successfully determined using X-ray crystallography . nih.gov This technique provides an unambiguous three-dimensional structure of the molecule in the solid state.

For molecules where crystallization is challenging, chiroptical methods like Circular Dichroism (CD) spectroscopy can be applied. The sign of the Cotton effect in the CD spectrum of a chiral ketone can often be correlated to its absolute configuration using empirical rules like the Octant Rule. thieme-connect.de Furthermore, Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light, has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

In the context of cyclopropyl ketones, stereoselective syntheses have been developed to produce specific enantiomers. nih.govrochester.edu The stereochemical outcome of these reactions is often determined by comparison with known standards or through derivatization with a chiral resolving agent, followed by NMR analysis. researchgate.net

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional shape and flexibility of this compound are critical to its properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule.

Biological and Biochemical Research Applications of 7 Cyclopropyl 7 Oxoheptanoic Acid

Investigation of Enzyme Inhibition Potentials by Cyclopropyl (B3062369) Ketoacid Derivatives

Cyclopropane-containing compounds are known for their diverse biological activities, including enzyme inhibition. researchgate.net The strained three-membered ring of the cyclopropyl group can impart unique electronic and conformational properties to a molecule, making it an interesting motif for designing enzyme inhibitors.

The electrophilic nature of the cyclopropyl group allows it to react with nucleophilic residues, such as amino acids, in the active sites of enzymes, potentially leading to covalent adduct formation and irreversible inhibition. researchgate.net While specific enzyme targets for 7-Cyclopropyl-7-oxoheptanoic acid are not extensively documented in publicly available research, the broader class of cyclopropyl derivatives has been investigated as inhibitors for various enzymes. For instance, cyclopropane-containing molecules have been designed as inhibitors for enzymes involved in folate biosynthesis, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), which is a target for antimicrobial agents. nih.gov

The study of enzyme kinetics is crucial for understanding the mechanism of inhibition. researchgate.netnih.gov There are three primary types of reversible enzyme inhibition: competitive, uncompetitive, and noncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. mit.edulibretexts.orgsci-hub.se

Competitive Inhibition: The inhibitor binds to the active site, preventing substrate binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. mit.edu

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. libretexts.org

In the case of irreversible inhibition, which can occur with reactive species like some cyclopropane (B1198618) derivatives, the inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. researchgate.net Kinetic studies of such inhibitors would show a time-dependent decrease in enzyme activity. The inhibition constant (Ki) and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) are key parameters determined from these kinetic studies. sci-hub.se

Exploration as a Prostanoid Synthon and Related Biological Precursor

While direct evidence for this compound as a prostanoid synthon is limited in the provided search results, the structural features of the molecule suggest its potential in this area. Prostanoids are a class of lipid mediators derived from fatty acids that are involved in a wide range of physiological processes. The synthesis of prostanoid analogues often involves the use of versatile building blocks that can be elaborated into the complex cyclopentane (B165970) ring structure characteristic of prostaglandins. The cyclopropyl group in this compound could potentially be used in ring-opening or rearrangement reactions to form cyclopentane or other cyclic systems relevant to prostanoid synthesis.

Assessment of Intracellular Permeation Enhancement for Therapeutic Research Compounds

Some research has indicated that certain enzyme inhibitors, while potent in vitro, lack in vivo activity due to poor cell permeability. nih.gov The physicochemical properties of a molecule, such as its lipophilicity and size, play a crucial role in its ability to cross cell membranes. The cyclopropyl group, being a small, lipophilic moiety, can potentially enhance the membrane permeability of a compound. The presence of a cyclopropyl group in a fatty acid can increase the fluidity of the lipid bilayer, which may facilitate the uptake of the molecule. avantiresearch.com This property is an important consideration in drug design and the development of therapeutic research compounds.

Broader Biological Activities of Cyclopropyl Fatty Acids in Research Contexts

Cyclopropyl fatty acids are naturally occurring lipids found in various bacteria and some plants. researchgate.netavantiresearch.comresearchgate.net They are biosynthesized from unsaturated fatty acids and are often produced in response to environmental stress. avantiresearch.com

Cyclopropyl fatty acids have demonstrated a range of antimicrobial activities. researchgate.netmdpi.com Their mechanisms of action are thought to involve the disruption of cell membranes or the inhibition of essential enzymes. mdpi.com The incorporation of cyclopropyl fatty acids into the bacterial cell membrane can alter its fluidity and permeability, leading to instability and cell death. avantiresearch.commdpi.com

Research has shown that cyclopropane-containing fatty acids can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.com For example, certain cyclopropane fatty acids have shown activity against multidrug-resistant pathogens. mdpi.com The specific antibacterial efficacy can depend on the structure of the fatty acid. mdpi.com Furthermore, the enzyme responsible for synthesizing cyclopropane fatty acids in bacteria, cyclopropane fatty acid synthase (CfaS), has been identified as a potential target for the development of new antibiotics. nih.gov Inhibition of this enzyme can lead to increased susceptibility of bacteria to antibiotics and environmental stresses. nih.gov

Antioxidant Activity Investigations

Similarly, the scientific community has not published any research on the antioxidant potential of this compound. The ability of a compound to neutralize free radicals is a key aspect of antioxidant activity, and such properties require specific assays and investigations. To date, no such studies have been made public for this particular chemical entity.

Biosynthesis and Metabolic Pathways of Cyclopropyl Ketoacids

Origin and Occurrence of Cyclopropyl (B3062369) Fatty Acids in Biological Systems

Cyclopropyl fatty acids (CPFAs) are a unique class of lipids characterized by a three-membered carbon ring within their aliphatic chain. These fascinating molecules are not ubiquitous in nature but have been identified in a diverse range of biological systems, including bacteria, plants, and fungi. nih.govresearchgate.net In bacteria, particularly gram-negative species, CPFAs are common components of cell membranes. arkat-usa.org Their presence is often a response to environmental stressors, such as changes in pH, temperature, and osmotic pressure, where they contribute to the maintenance of membrane fluidity and integrity. ku.edu

The occurrence of CPFAs extends to the food chain. They have been detected in dairy products and bovine meat, which is primarily attributed to the use of silage in animal feed, where lactic acid bacteria produce these fatty acids during fermentation. nih.gov Consequently, CPFAs can be found in human plasma following the consumption of such foods. nih.gov While less common in plants, the seed oil of the lychee fruit is a notable exception, containing a significant proportion of CPFAs in the form of triglycerides. researchgate.net

Table 1: Occurrence of Cyclopropyl Fatty Acids in Biological Systems

| Biological System | Examples | Role/Significance |

|---|---|---|

| Bacteria | E. coli, Salmonella, M. tuberculosis | Membrane component, response to environmental stress |

| Plants | Lychee (seed oil) | Component of triglycerides |

| Fungi | Various species | Present in lipids |

| Food Products | Milk, dairy products, bovine meat | Derived from animal feed and bacterial fermentation |

| Humans | Plasma | Bioaccessible through dietary intake |

Enzymatic Mechanisms of Cyclopropane (B1198618) Ring Formation in Natural Products

The biosynthesis of the cyclopropane ring is a testament to nature's chemical ingenuity, with enzymes meticulously constructing this strained ring system. The formation of the cyclopropane moiety in fatty acids typically originates from the corresponding unsaturated fatty acid precursors. researchgate.net The key enzymatic process involves the transfer of a methylene (B1212753) group, most commonly from S-adenosylmethionine (SAM), to the double bond of an acyl lipid. This reaction is catalyzed by a class of enzymes known as cyclopropane-fatty-acyl-phospholipid synthases. researchgate.net

The enzymatic mechanisms for cyclopropane ring formation can be broadly categorized into two main pathways, depending on the nature of the key intermediate:

Pathways involving carbocationic intermediates: In the biosynthesis of many terpenoids containing cyclopropane rings, the mechanism proceeds through carbocationic intermediates. Prenyltransferase enzymes, for instance, can catalyze the formation of a cyclopropyl linkage. nih.gov

Pathways involving carbanionic intermediates: An alternative strategy involves the intramolecular displacement of a leaving group by a carbanion. nih.govnih.gov This is exemplified in the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene, where an S-adenosylmethionine-dependent enzyme facilitates an α,γ-elimination to form the cyclopropane ring. nih.gov

These enzymatic strategies highlight the diverse and sophisticated chemical reactions that nature has evolved to synthesize the unique and functionally important cyclopropane motif in a variety of natural products. nih.gov

Metabolic Stability and Biotransformation Studies of Cyclopropyl Ketoacid Analogues in in vitro Research Systems

The metabolic fate of compounds containing a cyclopropyl ring is of significant interest in medicinal chemistry and drug development, as this moiety can influence a molecule's pharmacokinetic properties. acs.org In vitro research systems, such as liver microsomes and hepatocytes, are crucial tools for investigating the metabolic stability and biotransformation of cyclopropyl-containing compounds, including analogues of cyclopropyl ketoacids. hyphadiscovery.comnih.gov

The cyclopropyl group, despite its inherent ring strain, can be both a site of metabolic vulnerability and a tool to enhance metabolic stability. acs.orghyphadiscovery.com Its high C-H bond dissociation energy can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a simple alkyl chain. hyphadiscovery.com However, the ring is not metabolically inert and can undergo biotransformation.

In vitro metabolism studies of various cyclopropyl-containing compounds have revealed several key biotransformation pathways. A predominant route of metabolism for some cyclopropyl-containing molecules is oxidation of the cyclopropyl ring itself. hyphadiscovery.com This process is often mediated by cytochrome P450 enzymes and can lead to the formation of hydroxylated metabolites. hyphadiscovery.com

A more complex metabolic pathway involves the NADPH-dependent bioactivation of the cyclopropyl group, leading to ring-opening and the formation of reactive intermediates. nih.gov These intermediates can subsequently react with endogenous nucleophiles, such as glutathione (B108866) (GSH), to form GSH conjugates. nih.govhyphadiscovery.com The proposed mechanism for this bioactivation often involves an initial hydrogen atom abstraction from the cyclopropyl ring to form a cyclopropyl radical, which then undergoes rearrangement and reaction with GSH. nih.gov In the context of cyclopropylamines, metabolism can also lead to the formation of nitroso metabolites that form stable complexes with the heme iron of CYP enzymes, leading to their inactivation. ku.edunih.gov

For cyclopropyl carboxylic acids, in vitro studies with mammalian tissues have shown that they can be incorporated into longer-chain fatty acids, with the cyclopropyl ring remaining at the omega-position. nih.gov

Table 2: Common Metabolites of Cyclopropyl-Containing Compounds in in vitro Systems

| Parent Compound Type | Enzyme System | Key Metabolites/Pathways |

|---|---|---|

| Cyclopropyl-containing drugs | Cytochrome P450 | Hydroxylated metabolites |

| Cyclopropyl-containing drugs | Cytochrome P450, Glutathione S-transferases | Glutathione (GSH) conjugates (via ring-opening) |

| Cyclopropylamines | Cytochrome P450, FMO | Nitroso metabolites, ring-opened products |

The metabolic liability of a cyclopropyl-containing compound in research models is influenced by a combination of structural and biological factors. The substitution pattern on the cyclopropyl ring and its electronic environment can significantly impact its susceptibility to metabolism. For instance, attaching the cyclopropyl group to an amine can lead to undesirable biotransformations. hyphadiscovery.com

The specific cytochrome P450 isoforms involved play a crucial role. Different CYP enzymes exhibit varying substrate specificities and catalytic activities towards cyclopropyl-containing compounds. hyphadiscovery.com For example, CYP3A4 has been implicated in the oxidation of some cyclopropyl moieties, while in other cases, the cyclopropyl ring can be used to divert metabolism away from this major drug-metabolizing enzyme. hyphadiscovery.com

The choice of the in vitro research model is also critical. Hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes, can provide a more comprehensive picture of metabolism compared to liver microsomes alone. hyphadiscovery.com The species of the research model (e.g., rat, dog, human) is another important consideration, as interspecies differences in drug metabolism are well-documented. hyphadiscovery.com

Theoretical and Computational Studies in 7 Cyclopropyl 7 Oxoheptanoic Acid Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential mechanism of action of a compound like 7-Cyclopropyl-7-oxoheptanoic acid by identifying its likely binding site on a target protein and characterizing the key intermolecular interactions that stabilize the complex.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous keto acids and compounds containing cyclopropyl (B3062369) moieties. nih.govtandfonline.com The binding of a ligand within a protein's active site is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

For this compound, the carboxylic acid group is expected to be a primary site for hydrogen bonding, potentially interacting with basic amino acid residues such as lysine (B10760008) or arginine, or with the protein backbone. The ketone's carbonyl oxygen can also act as a hydrogen bond acceptor. The cyclopropyl group and the aliphatic heptanoic acid chain are largely non-polar and would likely engage in hydrophobic interactions, fitting into corresponding pockets within the receptor's binding site.

A hypothetical molecular docking simulation of this compound into an enzyme active site, for instance, a fatty acid synthase, might reveal interactions as summarized in the table below. tandfonline.com

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction | Estimated Contribution to Binding Affinity |

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Serine (Ser) | Hydrogen Bonding, Ionic Interaction | High |

| Ketone (C=O) | Asparagine (Asn), Glutamine (Gln) | Hydrogen Bonding | Moderate |

| Cyclopropyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction, Van der Waals | Moderate |

| Heptanoic Acid Chain | Alanine (Ala), Proline (Pro), Phenylalanine (Phe) | Hydrophobic Interaction | Moderate to High |

This table presents a hypothetical scenario based on the general principles of ligand-protein interactions and studies on similar compounds.

The development of reliable models for protein-ligand interactions is an ongoing area of research, with efforts focused on improving the accuracy of scoring functions and the handling of protein flexibility. youtube.com Such advancements will undoubtedly enhance the predictive power of molecular docking for compounds like this compound.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. scilit.comrsc.org For this compound, these methods can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the preferred conformations of the molecule.

The reactivity of carboxylic acids is a well-understood area of organic chemistry. msu.edu The carboxyl group is acidic and can exist in both a protonated (syn and anti) and deprotonated state, a conformational equilibrium that can be explored computationally. chemrxiv.orgbohrium.com The presence of the electron-withdrawing ketone group is expected to influence the acidity of the carboxylic acid.

Key electronic properties of this compound that can be determined through quantum chemical calculations are presented below.

| Calculated Property | Significance | Hypothetical Value Range |

| Dipole Moment | Indicates the overall polarity of the molecule. | 2.0 - 4.0 Debye |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | -7.0 to -6.0 eV |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | 4.5 to 6.5 eV |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. | Varies across the molecule |

These values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

Furthermore, quantum chemical calculations can be used to model reaction mechanisms, such as the proton transfer from the carboxylic acid or nucleophilic attack at the carbonyl carbon, providing insights into the kinetic and thermodynamic feasibility of various chemical transformations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropyl Ketoacids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates.

For a series of cyclopropyl ketoacids, including derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR workflow for cyclopropyl ketoacids would involve:

Data Set Preparation: Assembling a set of cyclopropyl ketoacid analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. tandfonline.comtandfonline.com

Model Validation: Assessing the statistical significance and predictive power of the developed model using techniques like cross-validation and external test sets. nih.gov

An example of a simplified QSAR model for a series of cyclopropyl ketoacids might look like the following equation:

log(1/IC50) = c0 + c1(logP) + c2(HOMO Energy) + c3*(Molecular Volume)

Where:

log(1/IC50) is the biological activity.

logP represents the hydrophobicity.

HOMO Energy is an electronic descriptor.

Molecular Volume is a steric descriptor.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of cyclopropyl ketoacids and their potential influence on biological activity.

| Descriptor Class | Example Descriptor | Potential Impact on Activity |

| Hydrophobic | LogP | Increased hydrophobicity may enhance membrane permeability but could also lead to non-specific binding. |

| Electronic | HOMO/LUMO Energies | Changes in these energies can affect the compound's ability to participate in charge-transfer interactions with the target. |

| Steric | Molar Refractivity | Reflects the volume occupied by the molecule and its polarizability, influencing how well it fits into the binding site. |

| Topological | Wiener Index | Describes the branching of the molecule, which can impact its overall shape and flexibility. |

QSAR models, once validated, can be a powerful tool in the lead optimization phase of drug discovery, enabling the rational design of novel cyclopropyl ketoacids with potentially improved efficacy.

Advanced Research Methodologies and Future Perspectives

Application of Omics Technologies in Identifying Cyclopropyl (B3062369) Ketoacid Pathways

The biosynthesis and metabolism of cyclopropyl-containing molecules, including ketoacids, are complex processes that are being unraveled through the integrated application of "omics" technologies. These approaches provide a system-wide view of the molecular machinery, from the genetic blueprint to the final metabolic products.

Genomics and transcriptomics are foundational to this discovery process. Gene discovery studies in plants known to produce cyclopropane (B1198618) fatty acids (CPFAs), such as Litchi chinensis, have been instrumental. nih.govresearchgate.net By sequencing the transcriptome (the set of all RNA molecules in a cell), researchers can identify genes whose expression levels correlate with the production of these fatty acids. nih.gov This approach has successfully identified genes encoding for cyclopropane synthase, the key enzyme responsible for creating the cyclopropyl ring by adding a methylene (B1212753) group across a double bond in a fatty acid precursor. nih.govpnas.org For instance, studies in cotton (Gossypium hirsutum) identified three distinct cyclopropane synthase genes (GhCPS1, GhCPS2, and GhCPS3), with the expression of GhCPS1 and GhCPS2 correlating directly with the accumulation of cyclic fatty acids in various tissues. nih.govosti.gov While these studies focus on CPFAs, the methodologies are directly applicable to identifying the biosynthetic pathways of cyclopropyl ketoacids, which may involve similar enzymatic steps or unique tailoring enzymes.

Proteomics, the large-scale study of proteins, complements genomic data by confirming the presence and abundance of these enzymes. By analyzing the proteome of an organism under conditions where cyclopropyl ketoacids are produced, scientists can identify the specific enzymatic proteins translated from the genes of interest. Recent characterization of the cyclopropane fatty acid synthase (CFAS) from Pseudomonas aeruginosa highlights this, where the enzyme was purified and its substrate preferences were determined, laying the groundwork for understanding its function within the cell. nih.gov

Metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, provides the ultimate proof of a pathway's function. Techniques like gas chromatography and mass spectrometry are used to detect and quantify specific molecules, confirming that the identified genes and proteins result in the synthesis of compounds like 7-Cyclopropyl-7-oxoheptanoic acid. This integrated omics approach allows researchers to build a complete picture of how an organism produces and utilizes these unique molecules.

Table 1: Role of Omics Technologies in Pathway Elucidation

| Omics Technology | Primary Focus | Application in Cyclopropyl Ketoacid Research |

|---|---|---|

| Genomics | DNA | Identifies the genes encoding potential biosynthetic enzymes, such as cyclopropane synthases. nih.gov |

| Transcriptomics | RNA | Measures gene expression to correlate specific genes with the production of cyclopropyl compounds under certain conditions or in specific tissues. nih.govresearchgate.net |

| Proteomics | Proteins | Detects and quantifies the enzymes directly involved in the biosynthetic pathway, confirming gene function. nih.govnih.gov |

| Metabolomics | Metabolites | Detects and measures the presence and quantity of this compound and related pathway intermediates. |

High-Throughput Screening and Combinatorial Chemistry for New Derivatives

The discovery of new molecules with enhanced or novel properties is being accelerated by the powerful combination of combinatorial chemistry and high-throughput screening (HTS). wikipedia.orgslideshare.netfiveable.me These strategies allow for the rapid synthesis and evaluation of vast numbers of compounds, dramatically increasing the efficiency of the discovery process compared to traditional, one-by-one synthesis and testing. nih.gov

Combinatorial chemistry is a synthetic strategy that creates large collections of compounds, known as libraries, in a single, systematic process. wikipedia.org Using this compound as a starting scaffold, a library of derivatives can be generated by modifying its two main functional groups: the carboxylic acid and the ketone. For example, the carboxylic acid could be converted into a diverse array of esters or amides, while the cyclopropyl ketone could be subjected to reactions that modify the ring or the carbonyl group. A "split-and-mix" synthesis approach is often employed, where a solid support resin is divided into portions, each reacting with a different building block, and then recombined and split again for the next reaction step, exponentially increasing library diversity. fiveable.me

Once a library of derivatives is synthesized, HTS is used to rapidly assess their activity. nih.gov This involves the use of automated systems to test thousands of compounds in parallel for a specific biological or chemical property. For instance, if the goal is to find a potent enzyme inhibitor, each compound in the library would be tested against the target enzyme in a miniaturized assay format. nih.goveco-vector.com This allows researchers to quickly identify "hits"—compounds that exhibit the desired activity—from a library that may contain thousands or even millions of unique structures. wikipedia.org These hits can then be selected for further optimization. This chemoenzymatic approach, combining chemical synthesis with biological screening, is particularly powerful for generating and diversifying chiral cyclopropane-containing molecules for applications in medicinal chemistry. nih.govnih.gov

Table 2: Illustrative Combinatorial Library from this compound

| Scaffold | Modification Site 1 (Carboxylic Acid) | Building Block (R1) | Modification Site 2 (Ketone) | Building Block (R2) |

|---|---|---|---|---|

| This compound | Amidation | -NH-CH₃ (Methylamine) | Reduction | -OH (Hydride) |

| -NH-CH₂-Ph (Benzylamine) | -OH (Hydride) | |||

| -N(CH₃)₂ (Dimethylamine) | -OH (Hydride) |

Interdisciplinary Research Directions and Emerging Applications

The future of research on this compound and its derivatives lies at the intersection of multiple scientific disciplines, including chemistry, biology, materials science, and computational science. The unique chemical nature of the cyclopropyl ring—with its high strain and distinct electronic character—makes it a valuable component for a range of novel applications. acs.org

In medicinal chemistry, the cyclopropyl group is increasingly used to enhance the metabolic stability and potency of drug candidates. acs.org Interdisciplinary research combining organic synthesis with computational modeling will allow for the rational design of derivatives of this compound. Molecular docking studies can predict how these molecules might bind to specific biological targets, such as enzymes or receptors, guiding synthetic efforts toward compounds with higher predicted efficacy and lower off-target effects.

Another emerging area is the use of cyclopropyl-containing molecules as mechanistic probes to study biological pathways. By incorporating isotopic labels (e.g., ¹³C or ¹⁴C) into the molecule, researchers can track its metabolism and incorporation into cellular components, providing insights into fatty acid metabolism and related processes. nih.gov The strained ring of cyclopropyl ketones can also be opened under specific conditions, a property that could be exploited for developing targeted drug delivery systems or novel chemical sensors. rsc.org

In materials science, the rigidity and defined stereochemistry of the cyclopropyl group can be used to create highly ordered molecular structures. Research could explore the incorporation of this compound derivatives into polymers or self-assembling monolayers to create materials with unique surface properties, such as specialized lubricants or coatings with enhanced oxidative stability. researchgate.net The continued development of novel catalytic methods for cyclopropanation will further expand the ability to create complex and functionalized molecules, opening up applications that are only beginning to be explored. nih.govacs.orgnih.gov

Q & A

Q. How can researchers mitigate bias when interpreting the compound’s bioactivity data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.